1-Boc-4-piperidone

Solubility Formulation Purification

1-Boc-4-piperidone (CAS 79099-07-3) is the definitive N-protected piperidone for selective ketone functionalization. Unlike water-soluble 4-piperidone HCl, the Boc group ensures solubility in DMSO/ethanol/DCM with low water solubility, enabling clean organic-phase reactions and simple extractive work-up. For asymmetric synthesis, it delivers >99.5% ee in biocatalytic reductions (Yang et al., 2021) and supports multigram-scale enantioselective borylative migration at low catalyst loading (Kim & Hall, 2016). Essential for chiral piperidine drug candidates targeting neurology, oncology, and infectious disease.

Molecular Formula C10H17NO3
Molecular Weight 199.25 g/mol
CAS No. 79099-07-3
Cat. No. B014923
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Boc-4-piperidone
CAS79099-07-3
Synonyms4-Oxo-1-piperidinecarboxylic Acid 1,1-Dimethylethyl Ester;  1,1-Dimethylethyl 4-Oxo-1-piperidinecarboxylate;  1-(tert-Butoxycarbonyl)-4-oxopiperidine; 
Molecular FormulaC10H17NO3
Molecular Weight199.25 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(=O)CC1
InChIInChI=1S/C10H17NO3/c1-10(2,3)14-9(13)11-6-4-8(12)5-7-11/h4-7H2,1-3H3
InChIKeyROUYFJUVMYHXFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Boc-4-piperidone (CAS 79099-07-3) Procurement Guide: Technical Specifications and Comparator Data for Scientific Buyers


1-Boc-4-piperidone (CAS 79099-07-3), also known as N-Boc-4-piperidone, is a widely used pharmaceutical intermediate and building block in organic synthesis . This compound belongs to the class of N-protected piperidones, featuring a tert-butoxycarbonyl (Boc) group that protects the secondary amine, enabling selective reactions at the ketone moiety. It is commercially available as a white to off-white crystalline powder with a typical purity of ≥98-99% and a melting point range of 73-77 °C . 1-Boc-4-piperidone serves as a precursor for the synthesis of diverse drug candidates, including those targeting neurological disorders, cancer, and infectious diseases [1].

1-Boc-4-piperidone (CAS 79099-07-3): Why In-Class Analogs and Unprotected Piperidones Cannot Be Simply Substituted


Substituting 1-Boc-4-piperidone with a generic 4-piperidone or a different N-protected analog is not straightforward due to fundamental differences in solubility, stability, and reactivity. The Boc group significantly alters the compound's solubility profile: 1-Boc-4-piperidone is highly soluble in organic solvents such as DMSO, ethanol, and DCM but only sparingly soluble in water , whereas unprotected 4-piperidone hydrochloride is highly water-soluble [1]. This difference critically impacts reaction conditions, work-up procedures, and purification strategies. Furthermore, the Boc group provides orthogonal protection that can be selectively removed under mild acidic conditions without affecting other sensitive functional groups [2]. This level of synthetic control is absent in unprotected piperidones, which can undergo unwanted side reactions at the free amine. Therefore, procurement decisions must be based on the specific synthetic requirements that only a Boc-protected piperidone can fulfill, not on superficial structural similarity.

1-Boc-4-piperidone (CAS 79099-07-3): Comparative Evidence for Product Selection and Procurement Decisions


Quantified Solubility Difference in Aqueous vs. Organic Solvents Between 1-Boc-4-piperidone and 4-Piperidone Hydrochloride

1-Boc-4-piperidone exhibits markedly different solubility compared to its closest analog, 4-piperidone hydrochloride. While 1-Boc-4-piperidone is soluble in DMSO (≥10 mg/mL) and ethanol (≥10 mg/mL) but only sparingly soluble in PBS (pH 7.2, 1-10 mg/mL) , 4-piperidone hydrochloride is characterized by high water solubility [1]. This differential solubility profile is a direct consequence of the Boc protection and is critical for selecting appropriate reaction media, extraction solvents, and purification methods (e.g., chromatography).

Solubility Formulation Purification

Enantioselectivity in Biocatalytic Reduction: 1-Boc-4-piperidone as a Model Substrate for Chiral Alcohol Synthesis

In a study utilizing alcohol dehydrogenases (ADHs) for the asymmetric reduction of ketones, 1-Boc-4-piperidone (designated NBPO) served as a model substrate. Both enzymes evaluated, FpADH and FsADH, exhibited high catalytic activity toward 1-Boc-4-piperidone and delivered the corresponding chiral alcohols with excellent enantioselectivity (>99.5% ee) [1]. This level of stereocontrol is a defining feature of the Boc-protected scaffold, enabling access to enantiomerically pure piperidine derivatives that are valuable in pharmaceutical synthesis.

Biocatalysis Enantioselectivity Chiral Synthesis

Enantioselective Borylative Migration: Optimized Yield and Enantiomeric Excess Achieved with 1-Boc-4-piperidone

A Pd-catalyzed enantioselective borylative migration was optimized using an alkenyl nonaflate derivative of 1-Boc-4-piperidone as the substrate. The study reported achieving up to 92% enantiomeric excess (ee) under optimized conditions with a catalyst loading of only 3 mol% in diethyl ether or cyclopentyl methyl ether [1]. This high level of enantioselectivity is directly attributed to the Boc-protected piperidone scaffold, which facilitates the desired migratory insertion and stereoselective cross-coupling steps.

Catalysis Enantioselectivity Borylation

1-Boc-4-piperidone (CAS 79099-07-3): Evidence-Based Application Scenarios for Research and Industrial Use


Asymmetric Synthesis of Chiral Piperidine Alcohols via Biocatalysis

For research groups or industrial process developers focused on the asymmetric synthesis of chiral piperidine derivatives, 1-Boc-4-piperidone is the preferred substrate for biocatalytic reductions. Evidence from Yang et al. (2021) demonstrates that alcohol dehydrogenases FpADH and FsADH can reduce 1-Boc-4-piperidone with >99.5% ee at high substrate concentrations, providing a scalable and highly stereoselective route to valuable chiral alcohols [1].

Scalable Enantioselective Synthesis of Functionalized Piperidines

Procurement of 1-Boc-4-piperidone is justified for laboratories or production facilities engaged in the multigram-scale synthesis of optically enriched piperidines. Kim and Hall (2016) have demonstrated that an alkenyl nonaflate derivative of 1-Boc-4-piperidone can be used in a Pd-catalyzed enantioselective borylative migration, achieving up to 92% ee with a low catalyst loading, and that this process is amenable to multigram scale-up [2].

Organic-Solvent Based Reaction Sequences Requiring Amine Protection

When a synthetic route requires protection of a secondary amine during ketone functionalization in organic solvents, 1-Boc-4-piperidone is the optimal choice. Its solubility profile—specifically, high solubility in DMSO and ethanol but limited water solubility—makes it ideal for reactions conducted in organic media and facilitates straightforward extractive work-up . This property contrasts sharply with the high water solubility of unprotected 4-piperidone hydrochloride, which would complicate such sequences [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Boc-4-piperidone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.